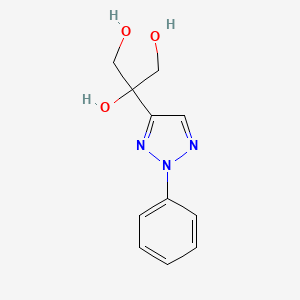
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triazole ring can produce dihydrotriazoles.
科学研究应用
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological processes, such as cell division and signal transduction, resulting in the compound’s therapeutic effects .
相似化合物的比较
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol is unique due to its combination of a triazole ring with a propane-1,2,3-triol moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
29014-93-5 |
|---|---|
分子式 |
C11H13N3O3 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
2-(2-phenyltriazol-4-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13N3O3/c15-7-11(17,8-16)10-6-12-14(13-10)9-4-2-1-3-5-9/h1-6,15-17H,7-8H2 |
InChI 键 |
GRYPJLAHDSOWJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(CO)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


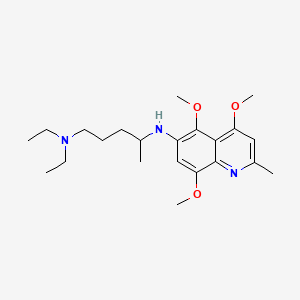
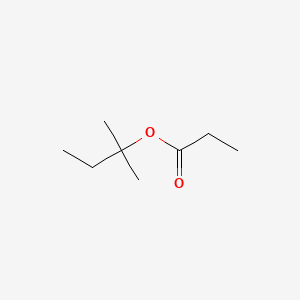
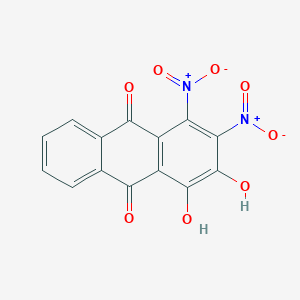
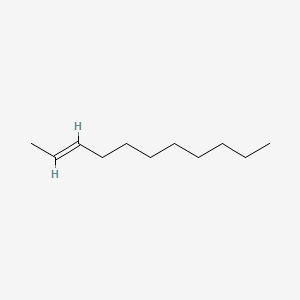
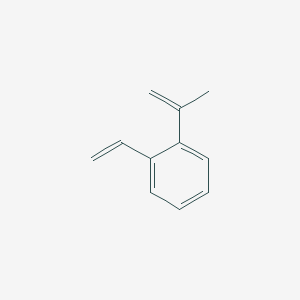
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
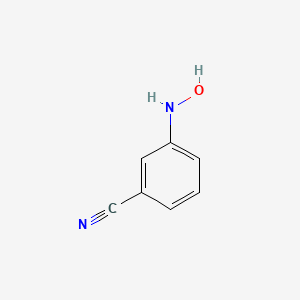
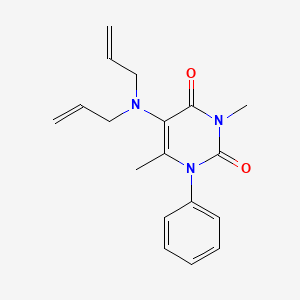
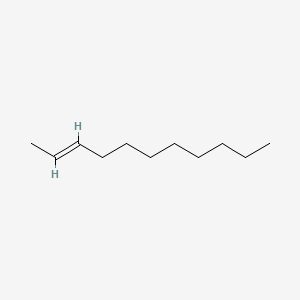
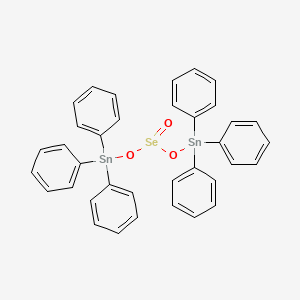
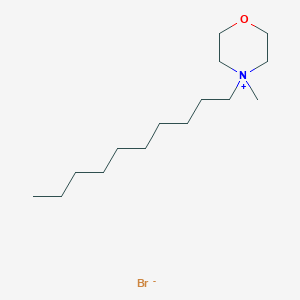
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
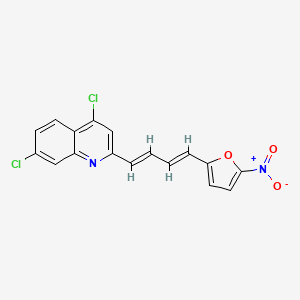
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
